

Theophylline-Based Inhibitors of ALDH1A1: A Technical Guide

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Compound of Interest		
Compound Name:	NCT-501 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of theophylline-based inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer stem cell biology and therapeutic resistance. This document details the quantitative inhibitory data, experimental methodologies, and relevant biological pathways associated with this promising class of compounds.

Introduction to ALDH1A1 and Theophylline-Based Inhibitors

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a member of the ALDH superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various malignancies and is associated with poor prognosis and resistance to chemotherapy.[3][4][5] This has positioned ALDH1A1 as a compelling target for the development of novel anti-cancer therapeutics.

A significant breakthrough in this area was the discovery of a series of potent and selective theophylline-based inhibitors of ALDH1A1.[6][7] This class of inhibitors was identified through quantitative high-throughput screening (qHTS) and subsequent medicinal chemistry optimization, leading to the development of the lead compound, NCT-501.[6][8] These



compounds offer valuable tools for studying the role of ALDH1A1 in cancer biology and represent a promising scaffold for the development of targeted therapies.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of key theophylline-based analogs against human ALDH1A1 and other ALDH isozymes. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical series.

Table 1: Inhibitory Activity of Theophylline-Based Compounds against ALDH Isozymes[6][9]

Compound	Structure	hALDH1A1 IC50 (nM)	hALDH1B1 IC50 (μM)	hALDH3A1 IC50 (μM)	hALDH2 IC50 (µM)
NCT-501	40	> 57	> 57	> 57	
Analog A	120	> 50	> 50	> 50	
Analog B	350	> 50	> 50	> 50	
Analog C	800	> 50	> 50	> 50	-

Data synthesized from multiple sources. Specific structures for analogs A, B, and C are proprietary to the original research publication.

Table 2: Structure-Activity Relationship of N-1 Alkylated Analogs[10]



Compound No.	R1	R2	ALDH1A1 IC50 (μM)	ALDH1A2 IC50 (μM)	ALDH1A3 IC50 (µM)
7	Н	Me	0.9 ± 0.2	53% at 20 μM	53% at 20 μM
11	Н	Н	0.45 ± 0.03	0.67 ± 0.08	0.39 ± 0.02
12a	Ме	Me	0.66 ± 0.06	52% at 20 μM	4 ± 1
12b	c-PrCH2	Me	0.18 ± 0.01	>10	>10
12e	Ме	Н	0.08 ± 0.01	0.15 ± 0.01	0.09 ± 0.01
12f	c-PrCH2	Н	0.56 ± 0.03	1.26 ± 0.08	0.55 ± 0.02
12g	3-oxetanyl	Н	0.13 ± 0.01	0.23 ± 0.01	0.17 ± 0.01

Data extracted from a study on N-1 alkylated analogs, demonstrating the impact of substitutions on potency and selectivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of theophylline-based ALDH1A1 inhibitors.

ALDH1A1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human ALDH1A1.

Materials:

- Recombinant human ALDH1A1 enzyme
- Potassium pyrophosphate buffer (pH 8.5)
- Propionaldehyde (substrate)
- β-Nicotinamide adenine dinucleotide (NAD+; cofactor)
- Test compounds dissolved in DMSO



- 384-well microplate
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of ALDH1A1 enzyme in potassium pyrophosphate buffer.
- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the following to each well:
 - Potassium pyrophosphate buffer
 - NAD+ solution (final concentration, e.g., 1 mM)
 - Test compound dilution (final DMSO concentration ≤ 1%)
 - ALDH1A1 enzyme solution (final concentration, e.g., 20 nM)
- Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding propionaldehyde solution (final concentration, e.g., 80 μM).
- Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
- Calculate the initial reaction velocity (V) for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

ALDEFLUOR™ Cellular Assay for ALDH Activity

This cell-based assay measures the intracellular ALDH activity and is commonly used to identify and isolate cancer stem cells.[11][12][13][14][15]



Materials:

- Cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2, OV-90)
- ALDEFLUOR™ Kit (STEMCELL Technologies), containing:
 - ALDEFLUOR™ Reagent (BODIPY™-aminoacetaldehyde, BAAA)
 - DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor
 - ALDEFLUOR™ Assay Buffer
- Test compounds dissolved in DMSO
- Flow cytometer

Procedure:

- Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
- For each sample, prepare a "test" tube and a "control" tube.
- To the "control" tube, add DEAB to inhibit ALDH activity.
- Activate the ALDEFLUOR™ Reagent according to the manufacturer's instructions.
- Add the activated ALDEFLUOR™ Reagent to the "test" cell suspension.
- Immediately transfer half of the "test" cell suspension to the "control" tube containing DEAB.
- To assess inhibitors, add pre-diluted test compounds to the "test" tubes prior to the addition
 of the ALDEFLUOR™ Reagent.
- Incubate both "test" and "control" tubes at 37°C for 30-60 minutes, protected from light.
- After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.



- Analyze the cells by flow cytometry. The ALDH-positive (ALDHbr) population is identified as
 the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated
 "control" sample.
- The efficacy of the inhibitor is determined by the reduction in the percentage of ALDHbr cells in the presence of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug with its protein target in a cellular environment.[7][14]

Materials:

- Intact cells expressing ALDH1A1
- · Test compound
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Western blotting reagents or ELISA-based detection system

Procedure:

- Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
- Harvest and wash the cells, then resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

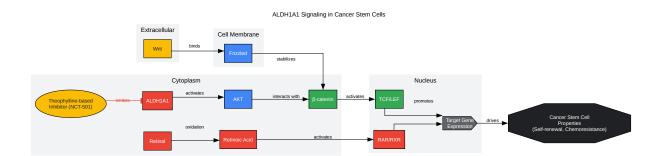


- Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
- Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble ALDH1A1 in the supernatant using Western blotting or an ELISA-based method.
- A shift in the melting temperature (the temperature at which 50% of the protein denatures) in the presence of the compound indicates target engagement.

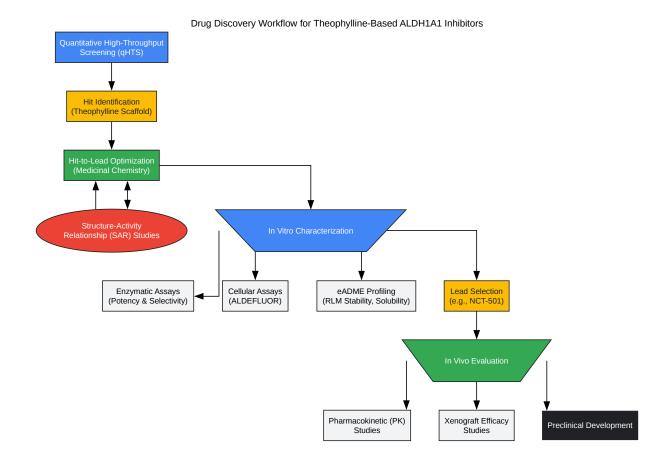
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to theophylline-based ALDH1A1 inhibitors.











Theophylline Scaffold Medicinal Chemistry Optimization Potent & Selective ALDH1A1 Inhibitors (e.g., NCT-501) ALDH1A1 Inhibition in Cancer Cells Cancer Stem Cell Depletion Sensitization to Chemotherapy

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